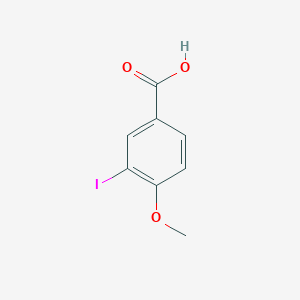
3-Iodo-4-methoxybenzoic acid
Cat. No. B185467
M. Wt: 278.04 g/mol
InChI Key: HNJSYSWRPCCSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06225481B1
Procedure details


To a mechanically stirred suspension of p-anisic acid (59.90 g, 394 mmol) and iodine (100.0 g, 394 mmol) in a mixture of 325 mL glacial acetic acid and 60 g conc H2SO4, heated to 45° C. with a water bath, was added dropwise a solution of 40 g conc HNO3 in 60 mL HOAc at such a rate that the temperature was maintained between 40-50° C. (ca. 90 min). After addition, the mixture was stirred for 30 min at 50° C., then diluted with 400 mL H2O, which produced a pink solid. The material was collected on a Büchner funnel, rinsed with 1 L 10% Na2S2O4 and 1 L H2O, then air dried. Recrystallization from 700 mL pyridine/MeOH (1:1) provided colorless plates. The crystals were collected on a Büchner funnel, rinsed with 500 mL MeOH, then allowed to air dry. After drying under high vacuum overnight, 71.4 g (65.2%) of the desired product was obtained; mp 243-244° C. (lit.10 mp 238° C.); 1H NMR (DMSO-d6) δ 3.91 (s, 3 H), 7.00 (d, 1 H, J=8.7 Hz), 7.95 (dd, 1 H, J=8.7, 1.8 Hz), 8.27 (d, 1 H, J=1.8 Hz), 12.89 (br s, 1 H).






Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:11])(=[O:10])[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[I:12]I.[N+]([O-])(O)=O>C(O)(=O)C.OS(O)(=O)=O.O>[I:12][C:6]1[CH:7]=[C:2]([CH:3]=[CH:4][C:5]=1[O:8][CH3:9])[C:1]([OH:11])=[O:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
59.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=C(C=C1)OC)(=O)O
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
II
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
325 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
solvent
|
|
Smiles
|
OS(=O)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
45 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 30 min at 50° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained between 40-50° C. (ca. 90 min)
|
|
Duration
|
90 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
produced a pink solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The material was collected on a Büchner funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with 1 L 10% Na2S2O4 and 1 L H2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from 700 mL pyridine/MeOH (1:1)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
provided colorless plates
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals were collected on a Büchner funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with 500 mL MeOH
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to air dry
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying under high vacuum overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC=1C=C(C(=O)O)C=CC1OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 71.4 g | |
| YIELD: PERCENTYIELD | 65.2% | |
| YIELD: CALCULATEDPERCENTYIELD | 65.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

